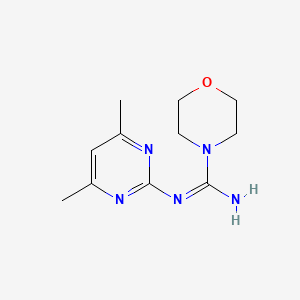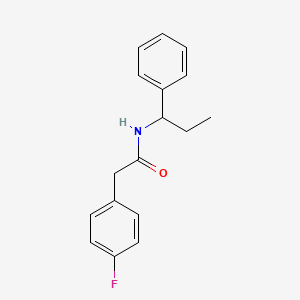
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. PD173074 has been widely studied for its potential therapeutic applications in cancer and other diseases.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide acts as a competitive inhibitor of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. This compound has been shown to be selective for FGFRs over other receptor tyrosine kinases, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide has several advantages for use in lab experiments. It is a selective inhibitor of FGFRs, which allows for more specific targeting of these receptors. It has also been shown to be effective at inhibiting the growth of cancer cells in vitro. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide. One area of focus could be on developing more potent and selective FGFR inhibitors. Another area of research could be on identifying biomarkers that predict response to this compound treatment in cancer patients. Additionally, there is potential for this compound to be used in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide can be synthesized using a multistep process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with morpholine-4-carboximidamide, followed by a series of chemical reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use in treating other diseases, such as pulmonary fibrosis and neurodegenerative disorders.
特性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8-7-9(2)14-11(13-8)15-10(12)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCVBDHHCJHLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)

![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)
![2-{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5317942.png)